2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride
Description
Properties
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-4-2-5(8(10)15)7(11)6(3-4)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJAOSVOAJPKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196343 | |
| Record name | Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-78-5 | |
| Record name | Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Substituted Benzoic Acid with Thionyl Chloride
- Procedure: The most common and direct method involves reacting 2-fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
- Conditions: Typically reflux at approximately 80°C for about 10 hours.
- Work-up: Excess thionyl chloride is removed by distillation under reduced pressure.
- Outcome: This yields the desired benzoyl chloride with high purity suitable for further synthetic applications.
- Notes: The presence of electron-withdrawing trifluoromethyl and electron-donating methoxy groups influences reactivity, but the reaction proceeds efficiently under these conditions.
Chlorination Using Phosphorus Pentachloride
- Alternative reagent: Phosphorus pentachloride (PCl₅) can also convert the corresponding benzoic acid to benzoyl chloride.
- Conditions: Reaction typically carried out under controlled temperature to avoid side reactions.
- Outcome: This method provides a comparable yield and purity but may require more careful handling due to the reactivity of PCl₅.
Halogen Exchange and Fluorination of Trichloromethylbenzoyl Chlorides
- Advanced method: Starting from trichloromethylbenzoyl chloride derivatives, selective fluorination with hydrogen fluoride (HF) in the presence of halogen transfer catalysts (e.g., antimony pentachloride) can yield trifluoromethylbenzoyl chlorides.
- Process details:
- Hydrolysis of bis(trichloromethyl)benzene to obtain trichloromethylbenzoyl chloride.
- Reaction with HF vapor at 60-70°C with stirring and catalyst presence.
- Product distribution: The reaction yields a mixture including trifluoromethylbenzoyl chloride as the major product, with minor amounts of trifluoromethylbenzoyl fluoride and residual trichloromethylbenzoyl chloride.
- Advantages: This method offers a direct route to trifluoromethyl-substituted benzoyl chlorides from readily available starting materials, improving efficiency and economy over multistep acid preparations.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Reaction Time | Temperature | Yield / Purity | Notes |
|---|---|---|---|---|---|---|
| Thionyl Chloride Chlorination | 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid | SOCl₂, reflux | ~10 hours | ~80°C | High purity, efficient | Widely used, straightforward |
| Phosphorus Pentachloride | Same as above | PCl₅, controlled temperature | Variable | Moderate | Comparable to SOCl₂ | Requires careful handling |
| HF Fluorination of Trichloromethylbenzoyl chloride | 3-Trichloromethylbenzoyl chloride | HF vapor, antimony pentachloride catalyst | Several hours | 60-70°C | Major product with minor impurities | Direct fluorination, catalyst-dependent |
| Industrial Multi-step Synthesis | Tetrachlorophthalic anhydride (for related compounds) | Methylamine, KF, SOCl₂, DMF catalyst | Multi-step | 35-150°C (varies) | ~55% overall yield, >99% purity | Complex, scalable industrial process |
Detailed Research Findings and Notes
- The direct chlorination of substituted benzoic acids with thionyl chloride remains the most practical and commonly employed laboratory method for synthesizing benzoyl chlorides with sensitive substituents like fluorine and methoxy groups.
- The HF fluorination method for trifluoromethylbenzoyl chlorides offers a novel approach that bypasses the need for multistep acid synthesis, using halogen exchange and catalysis to install trifluoromethyl groups directly on benzoyl chlorides.
- Industrial methods demonstrate the complexity of preparing highly fluorinated methoxybenzoyl chlorides, involving multiple functional group transformations and careful control of reaction conditions to achieve high purity and yield.
- Spectroscopic analyses (e.g., 1H NMR, GC) confirm the formation and purity of benzoyl chlorides produced by these methods, with characteristic chemical shifts and chromatographic profiles consistent with the target compounds.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoyl derivatives.
Hydrolysis: The major product is 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: The major product is 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
Role as an Intermediate in Drug Synthesis
The compound serves as a critical intermediate in the synthesis of pharmaceuticals. The incorporation of fluorine into drug molecules often enhances their pharmacokinetic properties, leading to improved efficacy and stability. Specifically, the trifluoromethoxy group can significantly alter the biological activity of drug candidates.
Case Study: Anticancer Agents
Research has demonstrated that derivatives synthesized from 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride exhibit promising activity against specific cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BPU | MCF-7 | 8.47 ± 0.18 | Inhibits cell cycle progression and induces apoptosis |
Agricultural Chemicals
Formulation of Agrochemicals
The compound is utilized in developing agrochemicals such as herbicides and fungicides. Its ability to enhance the efficacy and selectivity of these products leads to improved crop yields. Fluorinated compounds have been shown to possess better metabolic stability and lipophilicity, which are beneficial for agricultural applications .
Material Science
Advanced Materials Development
In material science, 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is employed to modify polymers and create new materials with enhanced properties:
- Polymer Modification: The introduction of the trifluoromethoxy group improves thermal stability and chemical resistance.
- Coatings and Adhesives: Fluorinated compounds are often used in high-performance coatings and adhesives due to their durability and resistance to environmental factors .
Organic Synthesis
Versatile Intermediate
The compound acts as a versatile intermediate in organic synthesis, particularly in acylation reactions where it introduces the trifluoromethoxy group into aromatic compounds. This modification can significantly alter the chemical properties and biological activities of the resulting molecules.
Common Reactions Involving the Compound
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Reacts with amines, alcohols, thiols | Amides, Esters, Thioesters |
| Hydrolysis | Hydrolyzes to form corresponding benzoic acid | 3-Fluoro-5-methoxybenzoic acid |
| Coupling Reactions | Participates in Suzuki-Miyaura coupling | Biaryl Compounds |
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl and fluoro groups increase the electrophilicity of the carbonyl carbon in the benzoyl chloride group, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoyl Chlorides
Substituent Effects and Reactivity
The reactivity and applications of benzoyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
3-Chloro-5-(trifluoromethyl)benzoyl Chloride
- Molecular Formula : C₈H₃Cl₂F₃O
- CAS : 886496-83-9, 261763-03-5
- Key Differences :
- Replaces the 2-fluoro and 5-methoxy groups in the target compound with a 3-chloro substituent.
- The absence of methoxy (electron-donating) increases electrophilicity compared to the target compound.
- Chlorine’s stronger electron-withdrawing effect enhances reactivity in nucleophilic acyl substitution reactions .
5-Methoxy-2,3,4-trifluorobenzoyl Chloride
- Molecular Formula : C₈H₄ClF₃O₂
- CAS : 1263376-71-1
- Key Differences :
3-Methyl-5-(trifluoromethoxy)benzoyl Chloride
- Molecular Formula : C₉H₆ClF₃O₂
- CAS : 916420-52-5
- Key Differences: Substitutes the trifluoromethyl group with trifluoromethoxy (OCF₃). The methyl group at position 3 introduces steric effects absent in the target compound .
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl Chloride
- Molecular Formula : C₈H₂BrCl₂F₃O
- CAS : 2385595-04-8
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound* | ~268.5 | N/A | N/A | 2-F, 5-OCH₃, 3-CF₃ |
| 3-Chloro-5-(trifluoromethyl)benzoyl Cl | 238.59 | N/A | N/A | 3-Cl, 5-CF₃ |
| 5-Methoxy-2,3,4-trifluorobenzoyl Cl | 224.57 | N/A | N/A | 2,3,4-F, 5-OCH₃ |
| 3-Methyl-5-(trifluoromethoxy)benzoyl Cl | 238.59 | N/A | N/A | 3-CH₃, 5-OCF₃ |
| 3-Bromo-4-chloro-5-CF₃-benzoyl Cl | 321.91 | N/A | N/A | 3-Br, 4-Cl, 5-CF₃ |
*Estimated based on structural analogs.
Biological Activity
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group, along with the fluorine and methoxy substituents, contributes to its unique chemical properties, which may influence its interactions with biological targets.
- Molecular Formula : C9H5ClF4O2
- Molecular Weight : 256.58 g/mol
- Structure : The compound features a benzoyl group substituted with both a trifluoromethyl and a methoxy group, alongside a chlorine atom, which enhances its reactivity and potential as a pharmacophore.
The biological activity of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the compound's binding affinity to certain enzymes and receptors. This interaction may modulate various biochemical pathways, leading to observed therapeutic effects.
Biological Activity Overview
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced potency in several biological assays. For instance:
- Inhibition of Enzymes : Studies have shown that similar trifluoromethyl-containing compounds can inhibit enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are important in endocannabinoid signaling pathways .
- Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For example, some benzoyl derivatives have shown IC50 values in the low micromolar range against ovarian cancer cells .
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the effects of fluorinated benzoyl compounds on ovarian cancer cell lines (OVCAR-3 and COV318). The results indicated significant inhibition of cell viability, suggesting potential for development as anticancer agents .
- Enzyme Inhibition Studies : Research into the structure-activity relationship (SAR) of trifluoromethyl-substituted compounds revealed that the introduction of this group significantly increased the potency of inhibitors targeting MAGL compared to non-fluorinated analogs .
- Synthesis and Functionalization : The synthesis pathways for similar compounds often involve complex reactions where trifluoromethyl groups are introduced through nucleophilic substitutions or coupling reactions, highlighting the versatility of these compounds in drug development .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride | MAGL | TBD | Potential inhibitor |
| Trifluoromethyl-benzamide | FAAH | 10 | Inhibitor |
| Benzoylpiperidine derivative | MAGL | 9.28 | Antiproliferative |
Safety and Toxicological Information
While specific toxicity data for 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is limited, general safety data indicates it may cause severe skin and eye irritation . Proper handling procedures should be followed to mitigate exposure risks.
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride?
Methodological Answer: The compound is typically synthesized via chlorination of the corresponding benzoic acid using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic dimethylformamide (DMF). Key steps include:
- Reaction Conditions : Reflux for 3 hours under anhydrous conditions to ensure complete conversion of the carboxylic acid to the acyl chloride .
- Purification : Distillation under reduced pressure (e.g., 16 mmHg, bp ~78–79°C) to isolate the product .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3500 cm⁻¹) and emergence of the C=O stretch (~1800 cm⁻¹) .
Q. How can researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Analysis :
- ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet at ~δ 3.8–4.0 ppm and aromatic protons influenced by fluorine substituents (splitting patterns vary based on substituent positions) .
- ¹⁹F NMR : Detect fluorine environments; trifluoromethyl (-CF₃) groups typically resonate at ~δ -60 to -70 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated MW: 266.56 g/mol) via ESI-MS or GC-MS .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?
Methodological Answer: The trifluoromethyl (-CF₃) and fluoro (-F) groups enhance electrophilicity of the carbonyl carbon via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). To study this:
- Kinetic Experiments : Compare reaction rates with non-fluorinated analogs in model reactions (e.g., amidation with aniline). Use stopped-flow NMR to track intermediate formation .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution at the carbonyl carbon and transition-state energies .
- Case Study : In , a related trifluoromethylpyridine derivative exhibited 3× faster acylation than its non-fluorinated counterpart due to enhanced electrophilicity .
Q. What strategies mitigate hydrolysis during storage or handling of this moisture-sensitive compound?
Methodological Answer:
- Storage : Use anhydrous solvents (e.g., dry DCM or THF) and store under inert gas (N₂/Ar) at –20°C in sealed, septum-capped vials .
- Stabilization : Add molecular sieves (3Å) to absorb trace moisture. Avoid prolonged exposure to humid environments during weighing .
- Handling : Perform reactions in gloveboxes for air-sensitive steps. Monitor hydrolysis via ¹H NMR by tracking the appearance of benzoic acid peaks .
Q. How can researchers resolve contradictions in reported spectral data for fluorinated benzoyl chlorides?
Methodological Answer:
- Cross-Validation : Compare experimental data (e.g., ¹³C NMR chemical shifts) with computational predictions (GIAO method) and authoritative databases like NIST Chemistry WebBook .
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to confirm assignments of carbonyl oxygen signals in mass spectra .
- Collaborative Studies : Replicate conflicting spectral results (e.g., divergent ¹⁹F NMR shifts) under standardized conditions (same solvent, temperature, and concentration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
